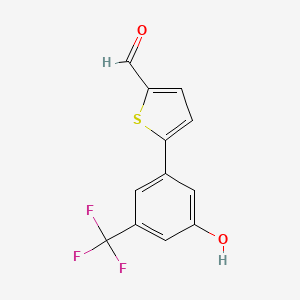
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFP) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 93-95 °C, and a boiling point of 191-193 °C. 5-AP-3-TFP is soluble in methanol, ethanol, and acetone, and is insoluble in water. It is used in the synthesis of a variety of organic compounds, and has been studied for its potential applications in medicinal chemistry and pharmaceuticals.
Aplicaciones Científicas De Investigación
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been used as a starting material in the synthesis of a variety of organic compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of drugs for the treatment of Alzheimer’s disease and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. By inhibiting this enzyme, 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% may be able to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been studied for its potential effects on the regulation of neurotransmission. In animal studies, 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has been shown to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function. In addition, 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential anti-inflammatory and anti-oxidant effects, as well as its ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, it is a versatile starting material for the synthesis of a variety of organic compounds. However, there are some limitations to using 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not water-soluble, and it has a relatively low melting point, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are a number of potential future directions for 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% research. These include further investigation into its potential applications in medicinal chemistry and pharmaceuticals, as well as its potential effects on the regulation of neurotransmission. Additionally, further research could be conducted into its potential anti-inflammatory and anti-oxidant effects, as well as its ability to modulate the immune system. Finally, further investigation could be conducted into the development of more efficient methods for the synthesis of 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95%.
Métodos De Síntesis
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-trifluoromethyl phenol with acetic anhydride to form the intermediate, 3-trifluoromethyl-3-acetylphenol. This intermediate is then reacted with sodium hydroxide to form 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95%. This method has been used to synthesize 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% in yields of up to 95%.
Propiedades
IUPAC Name |
1-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9(19)10-3-2-4-11(5-10)12-6-13(15(16,17)18)8-14(20)7-12/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVNFVSLMQSVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686590 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261920-26-6 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














